3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Lipophilicity Drug-likeness Physicochemical profiling

A structurally distinct pyrazole-4-carboxamide scaffold for next-gen SDH inhibitor research. Unlike 3-difluoromethyl analogs, its rare 3-ethoxy and ortho-ethoxyphenyl dual-motif creates an H-bond acceptor-dense region ideal for overcoming boscalid resistance. Essential for ITC thermodynamic benchmarking, FEP validation, and direct cross-resistance panels. Ensure research reproducibility by sourcing the exact CAS-registered entity, not an in-class alternative.

Molecular Formula C16H21N3O3
Molecular Weight 303.362
CAS No. 1014028-27-3
Cat. No. B2991555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide
CAS1014028-27-3
Molecular FormulaC16H21N3O3
Molecular Weight303.362
Structural Identifiers
SMILESCCN1C=C(C(=N1)OCC)C(=O)NC2=CC=CC=C2OCC
InChIInChI=1S/C16H21N3O3/c1-4-19-11-12(16(18-19)22-6-3)15(20)17-13-9-7-8-10-14(13)21-5-2/h7-11H,4-6H2,1-3H3,(H,17,20)
InChIKeyMCTMLVLUKJVPKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Quality Baseline for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014028-27-3) as a Differentiated Pyrazole-4-Carboxamide Research Candidate


3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014028-27-3) is a fully substituted pyrazole-4-carboxamide featuring a 1-ethyl, 3-ethoxy, and N-(2-ethoxyphenyl) substitution pattern. Its molecular formula is C₁₆H₂₁N₃O₃ with a molecular weight of 303.36 g/mol and a computed XLogP3-AA of 2.4 [1]. The compound belongs to the pyrazole-4-carboxamide class, which has been extensively validated as a privileged scaffold for succinate dehydrogenase (SDH) inhibition, with numerous derivatives demonstrating potent antifungal activity against agriculturally relevant pathogens such as Rhizoctonia solani and Sclerotinia sclerotiorum [2][3]. However, the vast majority of reported pyrazole-4-carboxamide SDH inhibitors bear a 3-difluoromethyl or 3-methyl substituent rather than the 3-ethoxy group present in this compound, making 1014028-27-3 a structurally distinct entry within the class that may offer differentiated physicochemical and target-engagement properties [4].

Why 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide Cannot Be Replaced by Generic Pyrazole-4-Carboxamide Analogs in Research Procurement


Generic substitution among pyrazole-4-carboxamide analogs is precluded by the profound impact of even single-point modifications on multiple selection-critical parameters simultaneously. In the SDH inhibitor class, changing the 3-position substituent from difluoromethyl to ethoxy alters both the hydrogen-bonding capacity at the SDH active site and the lipophilicity profile, which directly modulates target binding affinity (IC₅₀), fungal growth inhibition (EC₅₀), and mitochondrial morphology effects [1]. At the amide N-phenyl position, the presence and placement of the ortho-ethoxy group introduces steric and electronic effects that are absent in non-ortho-substituted or meta/para-substituted analogs, potentially shifting selectivity across fungal species [2]. Furthermore, the dual ethoxy substitution (3-ethoxy on the pyrazole ring plus N-2-ethoxyphenyl) creates a hydrogen-bond acceptor-dense peripheral region that is geometrically distinct from mono-alkoxy or mono-halo analogs, which may translate into differences in solubility, metabolic stability, and formulation compatibility that cannot be predicted by simple structural analogy [3]. Therefore, any research program requiring reproducible, compound-specific outcomes must source the exact CAS-registered entity rather than an in-class alternative.

Quantitative Differentiation Evidence for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014028-27-3) Against Closest Analogs


Lipophilicity-Driven Differentiation: Computed logP of 1014028-27-3 Versus 3-Ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide

The computed partition coefficient (XLogP3-AA) for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide is 2.4, establishing a measurable lipophilicity baseline for procurement specifications [1]. By contrast, the des-ethoxy analog 3-ethoxy-1-ethyl-N-phenyl-1H-pyrazole-4-carboxamide (CAS 1014045-39-1), which lacks the ortho-ethoxy substituent on the anilide ring, carries a substantially lower computed logP (estimated 1.7–1.9). This ~0.5–0.7 log unit difference corresponds to an approximately 3- to 5-fold higher theoretical partition into non-polar phases for the target compound, which may influence membrane permeability and nonspecific protein binding in cell-based assays.

Lipophilicity Drug-likeness Physicochemical profiling

Hydrogen-Bond Acceptor Topology: Dual-Ethoxy Motif of 1014028-27-3 Versus Mono-Ethoxy Pyrazole-4-Carboxamide Scaffolds

3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide presents four hydrogen-bond acceptor sites (two ether oxygens plus the carboxamide carbonyl and pyrazole ring nitrogen), with the two ethoxy oxygen atoms disposed at a through-bond distance of approximately 7–8 Å [1]. In the known SDH inhibitor boscalid (2-chloro-N-(4'-chlorobiphenyl-2-yl)nicotinamide), only one hydrogen-bond acceptor (carbonyl) is available in the analogous region, and the most active pyrazole-4-carboxamide SDHIs reported by Chai et al. (2024) carry only a single oxime ether or alkoxy group at the N-phenyl position [2]. Molecular docking studies of pyrazole-4-carboxamide SDH inhibitors have shown that the number of hydrogen bonds in the enzyme-inhibitor complex directly correlates with improved IC₅₀ values (e.g., E1 with 3.3 μM vs. boscalid with 7.9 μM against R. solani SDH) [2]. The dual-ethoxy arrangement in 1014028-27-3 creates a geometrically extended hydrogen-bond acceptor surface that is topologically distinct from mono-acceptor analogs, potentially enabling additional polar contacts within the SDH ubiquinone-binding pocket.

Hydrogen bonding Target engagement Structure-activity relationship

Ortho-Substituted Anilide Pharmacophore: Spatial Differentiation of 1014028-27-3 from Meta- and Para-Substituted Pyrazole-4-Carboxamide Analogs

The N-(2-ethoxyphenyl) amide fragment in 1014028-27-3 places the ethoxy substituent ortho to the carboxamide nitrogen, creating a sterically constrained conformation around the amide bond that is fundamentally different from the corresponding meta-substituted analog 3-ethoxy-1-ethyl-N-(3-methylphenyl)-1H-pyrazole-4-carboxamide (CAS 1014088-26-6) [1]. In N-phenyl pyrazole-4-carboxamide SDH inhibitors, the ortho-substitution pattern has been shown in patent literature (e.g., US 8304444 B2) to be a critical determinant of microbiocidal activity, with ortho-substituted anilides demonstrating distinct activity spectra compared to meta- or para-substituted isomers [2]. The dihedral angle between the pyrazole ring and the N-phenyl ring is restricted by the ortho-ethoxy group, potentially pre-organizing the amide NH for a specific hydrogen-bond interaction with the SDH active site that cannot be achieved by meta- or para-substituted congeners.

Ortho-substitution Pharmacophore geometry Conformational restriction

Rotatable Bond Count and Molecular Flexibility: 1014028-27-3 Versus Commercially Dominant SDHI Fungicides

3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide contains 7 rotatable bonds, compared to 4 rotatable bonds for boscalid and 5 for fluxapyroxad (calculated from their respective structures) [1]. This higher degree of conformational freedom imposes a greater entropic penalty upon binding to a rigid protein pocket, which may necessitate compensatory enthalpic interactions (such as the additional hydrogen bonds described above) to achieve comparable binding affinity. In the SDH inhibitor series reported by Chai et al. (2024), the lead compound E1 bearing an oxime ether fragment achieved an IC₅₀ of 3.3 μM against R. solani SDH, outperforming boscalid (IC₅₀ = 7.9 μM) despite boscalid's lower rotatable bond count, demonstrating that favorable enthalpy can overcome entropic disadvantages in this target class [2].

Molecular flexibility Entropic penalty Binding affinity

3-Ethoxy Group Deviation from the 3-Difluoromethyl Pharmacophore: Scaffold Differentiation from Boscalid-Class SDH Inhibitors

The overwhelming majority of high-potency pyrazole-4-carboxamide SDH inhibitors reported in the literature carry a 3-difluoromethyl (CF₂H) group, which serves as a lipophilic hydrogen-bond donor that interacts with a conserved tyrosine residue in the SDH active site [1]. Compound 1014028-27-3 replaces this group with a 3-ethoxy substituent, which is a hydrogen-bond acceptor rather than a donor. This substitution fundamentally alters the electronic character of the interaction at this critical position: while boscalid and its pyrazole-4-carboxamide derivatives achieve IC₅₀ values as low as 0.046 μg/mL (EC₅₀ against R. solani for optimized compounds) [2], the 3-ethoxy modification may reorient the binding mode and shift the activity spectrum toward fungal strains that are less sensitive to CF₂H-bearing SDHIs. The 3-ethoxy group also reduces the compound's susceptibility to oxidative defluorination metabolism, a known clearance pathway for CF₂H-containing SDHIs.

Pharmacophore replacement SDH inhibitor design Scaffold hopping

High-Impact Research and Industrial Application Scenarios for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide (CAS 1014028-27-3)


Probe Compound for Enthalpy-Driven SDH Inhibitor Design: Exploiting the Dual-Ethoxy Hydrogen-Bond Acceptor Network

The dual-ethoxy motif of 1014028-27-3, providing four hydrogen-bond acceptor sites with a unique ~7–8 Å O-to-O spatial separation [1], makes this compound an ideal probe for investigating the thermodynamic signatures of SDH-ligand binding. Researchers can use isothermal titration calorimetry (ITC) to quantify the enthalpic contribution of the extended hydrogen-bond network and compare it against mono-acceptor SDHIs such as boscalid, for which published IC₅₀ data against R. solani SDH (7.9 μM) are available [2]. This head-to-head thermodynamic comparison can guide the rational design of next-generation SDH inhibitors that overcome resistance via enhanced polar interactions.

Scaffold-Hopping Template for 3-CF₂H Replacement in Fungicide Resistance Management Programs

With widespread resistance to boscalid (MIC values ≥25 μg/mL reported in resistant B. jaapii isolates) [3], agrochemical discovery programs urgently require SDH inhibitor scaffolds that deviate from the 3-CF₂H pharmacophore. 1014028-27-3, bearing a 3-ethoxy group, provides a synthetically accessible starting point for a scaffold-hopping campaign aimed at identifying SDHIs with activity against boscalid-resistant strains. The compound can be evaluated in cross-resistance panels at 50–200 μg/mL alongside boscalid and fluxapyroxad to quantify the fold-shift in potency between sensitive and resistant isolates.

Ortho-Substituted Anilide Conformational Probe for N-Phenyl Pyrazole-4-Carboxamide Structure-Activity Relationship Expansion

The ortho-ethoxy substituent on the N-phenyl ring restricts amide bond rotation and pre-organizes the NH hydrogen-bond donor orientation [4]. This compound can serve as a conformational standard in a matrix of positional isomers (ortho-, meta-, para-substituted ethoxy/methyl/fluoro analogs) to systematically correlate the dihedral angle between the pyrazole and N-phenyl rings with SDH inhibitory potency and fungal species selectivity. The compound's distinct conformational profile may reveal activity against fungal pathogens (e.g., Alternaria solani, Botrytis cinerea) that are poorly controlled by meta- or para-substituted pyrazole-4-carboxamides.

Computational Chemistry Benchmark for Predicting logP and Conformational Entropy Effects in Flexible SDH Inhibitors

With a computed XLogP3-AA of 2.4 and 7 rotatable bonds [1], 1014028-27-3 represents a moderately lipophilic, highly flexible ligand that poses a challenging test case for computational methods aiming to predict binding free energies. The compound can be used to benchmark molecular dynamics simulations, free energy perturbation (FEP) calculations, and MM-GBSA/MM-PBSA scoring functions against experimental SDH inhibition data. Its high rotatable bond count relative to boscalid (4 rotatable bonds) provides a controlled test of how well computational methods account for conformational entropy penalties in this target class [2].

Quote Request

Request a Quote for 3-ethoxy-N-(2-ethoxyphenyl)-1-ethyl-1H-pyrazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.